Butyrospermol

Overview

Description

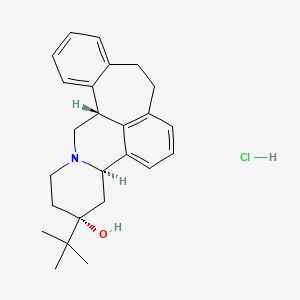

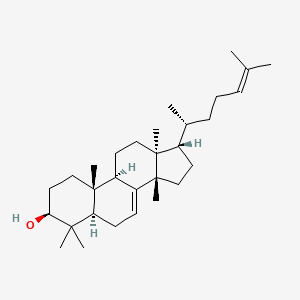

Butyrospermol is a type of triterpenoid, which is a class of chemical compounds composed of three terpene units with the molecular formula C30H50O . It is found in the herbs of Portulaca oleracea L .

Synthesis Analysis

The synthesis of this compound involves the use of distinct triterpene synthases. More than eighty years after the isolation of this compound from shea butter, a this compound synthase was characterized .Molecular Structure Analysis

The molecular structure of this compound consists of 30 carbon atoms, 50 hydrogen atoms, and 1 oxygen atom . The ChemSpider ID for this compound is 52084716 .Physical And Chemical Properties Analysis

This compound is a powder with a molecular weight of 426.7 g/mol . It has a density of 1.0±0.1 g/cm3, a boiling point of 498.3±44.0 °C at 760 mmHg, and a flash point of 221.0±20.7 °C .Safety and Hazards

The Cosmetic Ingredient Review (CIR) Expert Panel assessed the safety of 13 Butyrospermol parkii (shea)-derived ingredients, which include this compound. They concluded that these ingredients are safe in the present practices of use and concentration when formulated to be non-sensitizing .

Relevant Papers The relevant papers retrieved include a safety assessment of Butyrospermum parkii (Shea)-derived ingredients, which includes this compound , and a paper highlighting the triterpene ester components of shea butter and their bioactivities .

Mechanism of Action

Target of Action

Butyrospermol is a protolimonoid extracted from shea (Euphorbia). It is a long-chain fatty acid ester first discovered from natural products

Mode of Action

It is known to exhibit antifeedant and antitumor activities

Biochemical Pathways

It is known that euphorbia species, from which this compound is extracted, are characterized by a net of laticifers producing large amounts of triterpenes . These metabolites can be converted into fuel by the methods of the oil industry .

Result of Action

This compound has been reported to exhibit antifeedant and antitumor activities . .

properties

IUPAC Name |

(3S,5R,9R,10R,13S,14S,17S)-4,4,10,13,14-pentamethyl-17-[(2R)-6-methylhept-5-en-2-yl]-2,3,5,6,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H50O/c1-20(2)10-9-11-21(3)22-14-18-30(8)24-12-13-25-27(4,5)26(31)16-17-28(25,6)23(24)15-19-29(22,30)7/h10,12,21-23,25-26,31H,9,11,13-19H2,1-8H3/t21-,22+,23+,25+,26+,28-,29+,30-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DICCPNLDOZNSML-XGKJEQFASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC=C(C)C)C1CCC2(C1(CCC3C2=CCC4C3(CCC(C4(C)C)O)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCC=C(C)C)[C@@H]1CC[C@]2([C@]1(CC[C@H]3C2=CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H50O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

472-28-6 | |

| Record name | Butyrospermol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000472286 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BUTYROSPERMOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6SF0L0FL42 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of butyrospermol?

A1: this compound has the molecular formula C30H50O and a molecular weight of 426.72 g/mol.

Q2: What spectroscopic data is available for this compound?

A2: this compound's structure has been elucidated using various spectroscopic techniques, including Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS). [, , , , , , , , , , , , , , , , , , , , , , , ] These techniques provide information about its functional groups, carbon framework, and fragmentation pattern, confirming its identity and purity.

Q3: What are the known biological activities of this compound?

A3: While research on this compound's specific mechanisms is ongoing, several studies highlight its potential. It's been identified as a constituent of shea butter [, , ], known for its anti-inflammatory and potential anti-tumor promoting properties. []

Q4: Is this compound found in any specific plant sources?

A4: Yes, this compound has been found in various plant sources, including:

- Shea tree (Vitellaria paradoxa): It's a major component of shea butter, present as both free alcohol and esters. [, , ]

- Chinese mangrove (Xylocarpus granatum): Isolated as fatty acid esters from the fruit. []

- Osage orange (Maclura pomifera): Found alongside other triterpenes like lupeol. [, ]

- Cudrania cochinchinensis: Isolated from the root extract. []

- Syzygium aqueum: Found in the stem bark. []

- Populus tremuloides heartwood: Identified along with other triterpene alcohols like α- and β-amyrin and lupeol. [, ]

- Euphorbia fischeriana: Isolated from the roots. []

Q5: Are there any known derivatives of this compound with biological activity?

A5: Yes, this compound cinnamate, an ester derivative, has shown significant anti-inflammatory activity in studies. It was found to be more potent than its acetate counterpart and other triterpenes like alpha-amyrin cinnamate. [] This highlights the potential impact of structural modifications on this compound's biological activity.

Q6: What are some of the key analytical methods used to study this compound?

A6: Research on this compound utilizes various analytical techniques, including:

- Chromatography: Techniques like gas chromatography (GC) and high-performance liquid chromatography (HPLC) are used to separate, identify, and quantify this compound from complex mixtures. [, , , ]

- Spectroscopy: IR, NMR, and MS are employed for structural characterization and confirmation of this compound's identity. [, , , , , , , , , , , , , , , , , , , , , , , ]

- Chemical Synthesis and Modification: Methods to synthesize and modify this compound's structure are crucial for generating analogs and exploring structure-activity relationships. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-phenyl-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B1668064.png)